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molecular formula C9H15N3O2S B8803552 3-amino-4-(dimethylamino)-N-methylbenzenesulfonamide

3-amino-4-(dimethylamino)-N-methylbenzenesulfonamide

Cat. No. B8803552
M. Wt: 229.30 g/mol
InChI Key: WSLMCPFAPFZVIY-UHFFFAOYSA-N
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Patent
US08859571B2

Procedure details

To a mixture of 3-amino-4-(dimethylamino)-N-methylbenzenesulfonamide (0.100 g, 0.434 mmol) and 4-chloro-6,7-bis(methyloxy)quinazoline (0.075 g, 0.334 mmol) in isopropanol (2 mL) was added HCl (0.334 mL, 0.334 mmol). The resulting mixture was then subjected to microwave irradiation (150° C., 6 bar) for 15 minutes. The mixture was then concentrated and purified via column chromatography (5-10% MeOH/CH2Cl2) to give an orange solid that was triturated with EtOAc and dried to afford 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide (54 mg, 35% yield) as orange crystals.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.334 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([S:11]([NH:14][CH3:15])(=[O:13])=[O:12])[CH:5]=[CH:6][C:7]=1[N:8]([CH3:10])[CH3:9].Cl[C:17]1[C:26]2[C:21](=[CH:22][C:23]([O:29][CH3:30])=[C:24]([O:27][CH3:28])[CH:25]=2)[N:20]=[CH:19][N:18]=1.Cl>C(O)(C)C>[CH3:28][O:27][C:24]1[CH:25]=[C:26]2[C:21](=[CH:22][C:23]=1[O:29][CH3:30])[N:20]=[CH:19][N:18]=[C:17]2[NH:1][C:2]1[CH:3]=[C:4]([S:11]([NH:14][CH3:15])(=[O:13])=[O:12])[CH:5]=[CH:6][C:7]=1[N:8]([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
NC=1C=C(C=CC1N(C)C)S(=O)(=O)NC
Name
Quantity
0.075 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.334 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was then subjected to microwave irradiation (150° C., 6 bar) for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (5-10% MeOH/CH2Cl2)
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
that was triturated with EtOAc
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=NC=NC2=CC1OC)NC=1C=C(C=CC1N(C)C)S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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